REACTION_CXSMILES
|
[CH2:1](Br)/[CH:2]=[C:3](/[CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])\[CH3:4].P([O-])([O-])(O)=[O:13].[K+].[K+].CCCC[CH2:23][CH3:24].[C:25]([O:28][CH2:29][CH3:30])(=[O:27])[CH3:26]>>[CH3:4][C:3]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:10])[CH3:9])=[CH:2][CH2:1][CH2:24][C:23](=[O:13])[CH2:26][C:25]([O:28][CH2:29][CH3:30])=[O:27] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Br
|
Name
|
potassium hydrogen phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[K+].[K+]
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued for an additional 30 minutes at 0° C
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCCC(CC(=O)OCC)=O)CCC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |